

spectroscopic data of chlorobenzene (NMR, IR, MS)

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Compound of Interest

Compound Name: Chlorobenzene

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An In-depth Technical Guide to the Spectroscopic Data of Chlorobenzene

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **chlorobenzene**. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. The document includes tabulated data, detailed experimental protocols, and a workflow visualization to facilitate a thorough understanding of the spectroscopic profile of **chlorobenzene**.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry of **chlorobenzene**.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Spectroscopic Data for Chlorobenzene

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
|-------------------|---------------------------------|--------------|-------------|
| H-2, H-6 (ortho) | ~7.33 | Multiplet | 2H |
| H-3, H-5 (meta) | ~7.28 | Multiplet | 2H |
| H-4 (para) | ~7.25 | Multiplet | 1H |

Note: The aromatic region of the ^1H NMR spectrum of **chlorobenzene** often presents as a complex multiplet due to second-order coupling effects. The chemical shifts are approximate and can vary slightly based on the solvent and spectrometer frequency. The overall integration ratio is 2:2:1.[1] A common solvent for analysis is deuterated chloroform (CDCl_3).[1][2]

Table 2: ^{13}C NMR Spectroscopic Data for **Chlorobenzene**

| Carbon Assignment | Chemical Shift (δ) ppm |
|-------------------|---------------------------------|
| C-1 (ipso) | 134.3 |
| C-2, C-6 (ortho) | 128.6 |
| C-3, C-5 (meta) | 129.7 |
| C-4 (para) | 126.4 |

Note: The ^{13}C NMR spectrum of **chlorobenzene** shows four distinct signals, corresponding to the four unique carbon environments in the molecule.[3] Tetramethylsilane (TMS) is used as the standard, with its chemical shift set to 0.0 ppm.[3]

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for **Chlorobenzene**

| Wavenumber (cm^{-1}) | Vibration Type | Intensity |
|---------------------------------|---------------------------|-----------|
| 3080 - 3030 | Aromatic C-H Stretch | Medium |
| ~1600, ~1500 | Aromatic C=C Ring Stretch | Strong |
| 880 - 550 | C-H Bending, C-Cl Stretch | Strong |

Note: The region from approximately 1500 to 400 cm^{-1} is known as the fingerprint region and contains a unique pattern of absorptions characteristic of **chlorobenzene**. [4] Spectra are often obtained from a liquid film of the sample.[4]

Mass Spectrometry (MS) Data

Table 4: Major Fragments in the Mass Spectrum of **Chlorobenzene**

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Relative Intensity | Notes |
|----------------------------|--|-------------------------------------|--|
| 112 | $[\text{C}_6\text{H}_5^{35}\text{Cl}]^+$ | High (Molecular Ion, M^+) | The molecular ion peak.[5][6] |
| 114 | $[\text{C}_6\text{H}_5^{37}\text{Cl}]^+$ | ~33% of m/z 112 | The M+2 isotope peak, characteristic of one chlorine atom.[5][7] |
| 77 | $[\text{C}_6\text{H}_5]^+$ | High (Often Base Peak) | Loss of a chlorine radical from the molecular ion.[5][8] |
| 51 | $[\text{C}_4\text{H}_3]^+$ | Medium | Fragmentation of the phenyl cation. |

Note: The presence of the M^+ and $\text{M}+2$ peaks in an approximate 3:1 ratio is a distinctive feature for compounds containing a single chlorine atom, due to the natural abundance of the ^{35}Cl and ^{37}Cl isotopes.[7][9]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy

- **Sample Preparation:** A small quantity of **chlorobenzene** (approximately 0.04 mL) is dissolved in a deuterated solvent (typically 0.5 mL of CDCl_3) in a standard 5 mm NMR tube. [2] A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.0 ppm).[1][3]
- **^1H NMR Acquisition:** The spectrum is recorded on a proton NMR spectrometer, such as a 90 MHz or 400 MHz instrument.[10][11] Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

- **^{13}C NMR Acquisition:** The ^{13}C NMR spectrum is recorded on a spectrometer equipped for carbon detection.[12] Due to the low natural abundance of the ^{13}C isotope, a greater number of scans and a longer acquisition time are typically required compared to ^1H NMR.[13] Proton decoupling is commonly used to simplify the spectrum by removing C-H coupling, resulting in single sharp peaks for each unique carbon atom.[14]

Infrared (IR) Spectroscopy

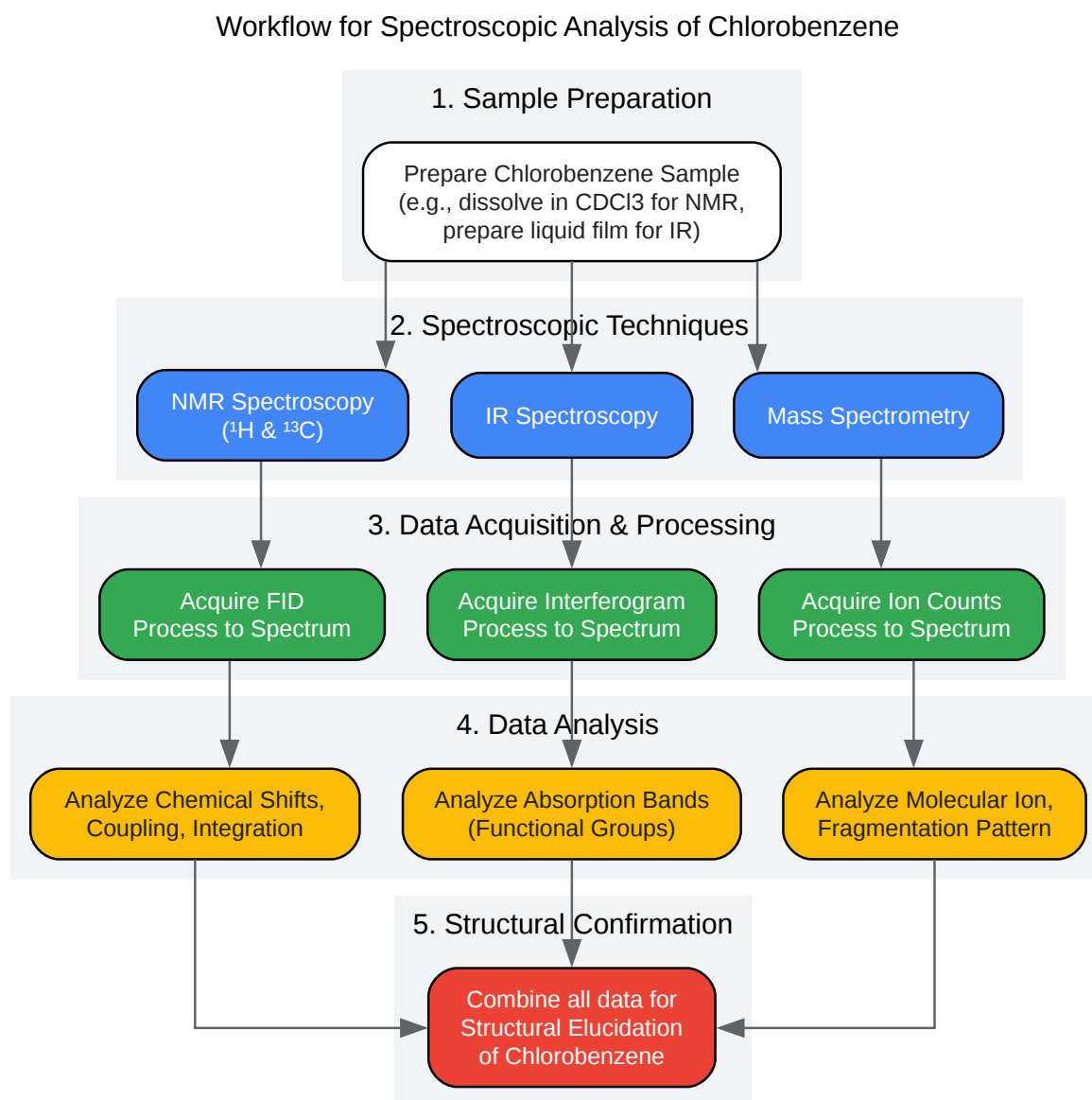
- **Sample Preparation (Liquid Film):** As **chlorobenzene** is a liquid at room temperature, the simplest method is to prepare a thin liquid film.[4] A drop of neat **chlorobenzene** is placed between two polished salt plates (e.g., NaCl or KBr). The plates are pressed together to form a uniform thin film.
- **Acquisition:** The prepared salt plates are placed in the sample holder of an FT-IR spectrometer.[15] A background spectrum of the empty instrument is first recorded. Then, the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum. The typical spectral range scanned is from 4000 cm^{-1} to 400 cm^{-1} . [16]

Mass Spectrometry (MS)

- **Sample Introduction:** A dilute solution of **chlorobenzene** is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before analysis.[17][18] The GC column separates the analyte from any impurities.
- **Ionization:** Electron Ionization (EI) is a common method used for **chlorobenzene**. The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion ($[\text{M}]^+$). [5]
- **Mass Analysis and Detection:** The generated ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion, and the data is plotted as a mass spectrum, showing relative intensity versus m/z . [19]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **chlorobenzene**.



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Caption: Workflow of **Chlorobenzene** Spectroscopic Analysis.

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